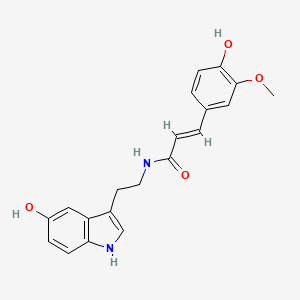![molecular formula C₂₆H₄₆O₃Si B1147241 (1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(diméthyl)silyl]oxy-8-méthoxy-2,15-diméthylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol CAS No. 61252-35-5](/img/structure/B1147241.png)
(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(diméthyl)silyl]oxy-8-méthoxy-2,15-diméthylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol is a synthetic derivative of androstane, a steroid framework
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex steroid derivatives. Its unique functional groups allow for selective modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The steroid framework is known to interact with various biological targets, making it a useful scaffold for drug discovery.
Medicine
Medically, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and hormone-regulating activities. The specific modifications in (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol may enhance its efficacy or reduce side effects.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale production processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methyl iodide (MeI) and a strong base like sodium hydride (NaH).
Cyclization: The cycloandrostan framework is formed through intramolecular cyclization reactions, often facilitated by Lewis acids or other catalysts.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the steroid framework, potentially altering its biological activity.
Substitution: The methoxy and tert-butyldimethylsilyloxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17-hydroxy derivatives.
Mécanisme D'action
The mechanism of action of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s steroid framework allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit enzymes involved in steroid metabolism or bind to hormone receptors, altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstan-17-one: A simpler steroid with a ketone group at the 17th position.
Testosterone: A naturally occurring steroid hormone with a hydroxyl group at the 17th position.
Methandrostenolone: A synthetic anabolic steroid with modifications at the 17th and 1st positions.
Uniqueness
The uniqueness of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol lies in its specific functional groups, which provide distinct chemical and biological properties. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, while the methoxy group may influence its interaction with biological targets.
Propriétés
IUPAC Name |
(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3/t16-,17-,18+,19+,20+,21+,22-,24-,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPPKHIKAOYONS-JPKZKBHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]1(C3)[C@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H](C[C@@H]5O[Si](C)(C)C(C)(C)C)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747273 |
Source


|
| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-35-5 |
Source


|
| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
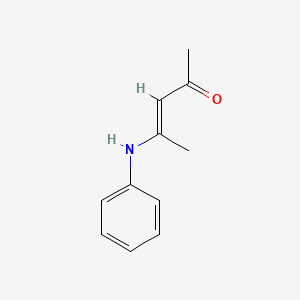
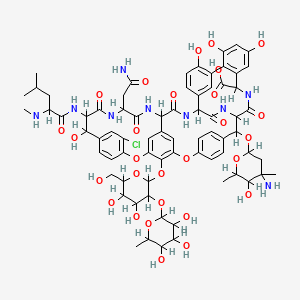


![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
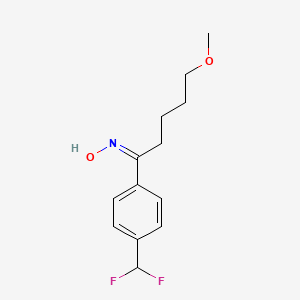
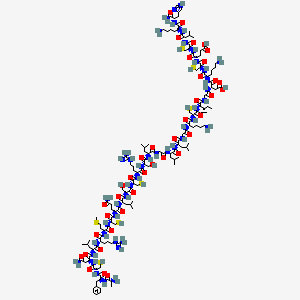

![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)

